XPhos Palladacycle Gen.1-MTBE adduct, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XPhos Palladacycle Gen.1-MTBE adduct, 98% is a third-generation Buchwald precatalyst . It is air, moisture, and thermally-stable, and is highly soluble in a wide range of common organic solvents . It has a long life in solutions . The empirical formula is C46H62NO3PPdS .
Molecular Structure Analysis
The molecular weight of XPhos Palladacycle Gen.1-MTBE adduct, 98% is 846.45 . The SMILES string isCC(C1=CC(C(C)C)=C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C(C)C)=C1)C.NC5=C(C=CC=C5)C6=C(C=CC=C6)[Pd]OS(C)(=O)=O
. Chemical Reactions Analysis
XPhos Palladacycle Gen.1-MTBE adduct, 98% is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
XPhos Palladacycle Gen.1-MTBE adduct, 98% is a solid substance . Its melting point is between 146-151 °C (decomposition) .Scientific Research Applications
Buchwald-Hartwig Cross Coupling Reaction
This compound is used as a catalyst in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming new carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Heck Reaction
The Heck Reaction, a method for the palladium-catalyzed carbon-carbon bond formation, also utilizes this compound as a catalyst . This reaction is used in the synthesis of various organic compounds.
Hiyama Coupling
This compound is used in the Hiyama Coupling reaction, which is a cross-coupling reaction used to synthesize carbon-carbon bonds .
Negishi Coupling
In the Negishi Coupling, which is another method for creating carbon-carbon bonds, this compound serves as a catalyst .
Sonogashira Coupling
The Sonogashira Coupling, a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, also uses this compound as a catalyst .
Stille Coupling
This compound is used in the Stille Coupling, a powerful method for forming carbon-carbon bonds .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura Coupling, a popular method for forming carbon-carbon bonds, uses this compound as a catalyst .
Cyanation Reaction of Heterocyclic Halides
This compound is used in the cyanation reaction of heterocyclic halides . This reaction is important in the synthesis of various organic compounds.
Mechanism of Action
Target of Action
The primary target of the XPhos Palladacycle GenAs a palladium-based catalyst, it is designed to facilitate various types of cross-coupling reactions . These reactions are fundamental in organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds .
Mode of Action
The XPhos Palladacycle Gen.1-MTBE adduct acts as a precatalyst in cross-coupling reactions. It undergoes rapid reductive elimination to form a reactive, monoligated Pd(0) species . This active species then participates in the catalytic cycle, facilitating the cross-coupling reaction .
Result of Action
The primary result of the action of the XPhos Palladacycle Gen.1-MTBE adduct is the facilitation of cross-coupling reactions. These reactions are crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C8H10N.C5H12O.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCWZSCWLKYODV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H71ClNOPPd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct, min. 98% [XPhos Palladacycle Gen. 1] |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.